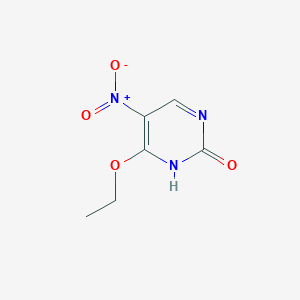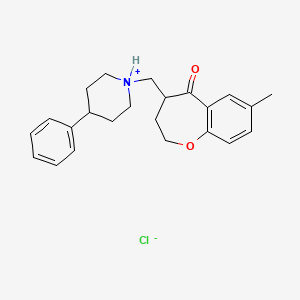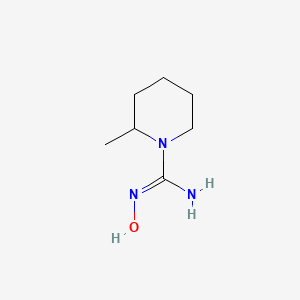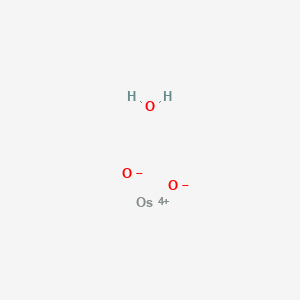
Osmium(IV) oxide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium(IV) oxide hydrate is a chemical compound that consists of osmium in the +4 oxidation state, combined with oxygen and water molecules. It is known for its unique properties and applications in various scientific fields. Osmium is one of the densest naturally occurring elements and is part of the platinum group metals, which are known for their catalytic properties and resistance to corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Osmium(IV) oxide hydrate can be synthesized through several methods. One common approach involves the oxidation of osmium metal or lower oxidation state osmium compounds. For instance, osmium(III) oxide can be exposed to air or oxygen at elevated temperatures to form osmium(IV) oxide. Another method involves the chemical reduction of osmium(VIII) oxide (osmium tetroxide) using reducing agents such as hydrogen or hydrazine under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced by the controlled oxidation of osmium metal or osmium-containing ores. The process involves heating the metal in the presence of oxygen or air, followed by hydration to form the hydrate. This method ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Osmium(IV) oxide hydrate undergoes several types of chemical reactions, including:
Oxidation: Osmium(IV) oxide can be further oxidized to osmium(VIII) oxide (osmium tetroxide) using strong oxidizing agents such as nitric acid or chlorine.
Reduction: It can be reduced to lower oxidation states, such as osmium(II) or osmium(III), using reducing agents like hydrogen or hydrazine.
Substitution: Osmium(IV) oxide can react with various ligands to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, chlorine.
Reducing Agents: Hydrogen, hydrazine.
Reaction Conditions: Elevated temperatures, controlled atmospheres.
Major Products Formed
Oxidation: Osmium tetroxide (OsO₄).
Reduction: Osmium(II) and osmium(III) compounds.
Substitution: Various osmium coordination complexes
Aplicaciones Científicas De Investigación
Osmium(IV) oxide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Employed as a staining agent in electron microscopy to enhance contrast in biological specimens.
Medicine: Investigated for its potential use in anticancer therapies due to its cytotoxic properties.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which osmium(IV) oxide hydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it binds to unsaturated lipids and proteins, leading to the formation of stable complexes. This interaction enhances electron scattering, making it useful in electron microscopy. In chemical reactions, osmium(IV) oxide acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates, thereby promoting oxidation reactions .
Comparación Con Compuestos Similares
Osmium(IV) oxide hydrate can be compared with other osmium compounds and similar transition metal oxides:
Osmium(VIII) oxide (osmium tetroxide): More commonly used in biological staining and as an oxidizing agent. It is highly volatile and toxic.
Ruthenium tetroxide: Similar in reactivity to osmium tetroxide but less commonly used.
Osmium trichloride hydrate: Another osmium compound used in catalysis and coordination chemistry.
This compound is unique due to its specific oxidation state and its applications in both chemical and biological fields .
Propiedades
Fórmula molecular |
H2O3Os |
|---|---|
Peso molecular |
240.2 g/mol |
Nombre IUPAC |
osmium(4+);oxygen(2-);hydrate |
InChI |
InChI=1S/H2O.2O.Os/h1H2;;;/q;2*-2;+4 |
Clave InChI |
CSFCKWZWCAZYRB-UHFFFAOYSA-N |
SMILES canónico |
O.[O-2].[O-2].[Os+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


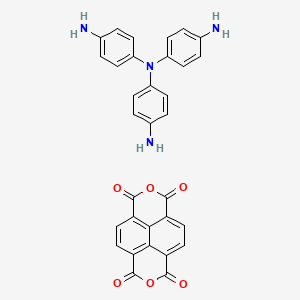
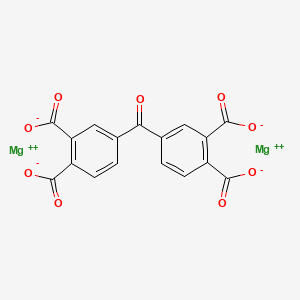
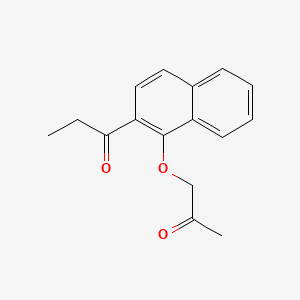

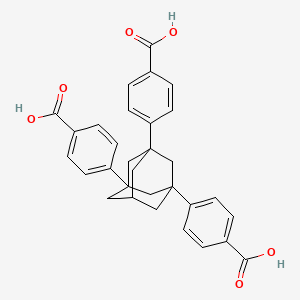
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
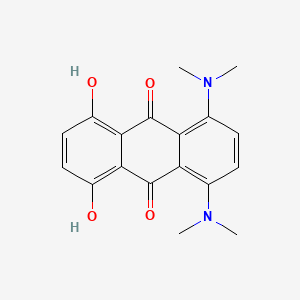
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
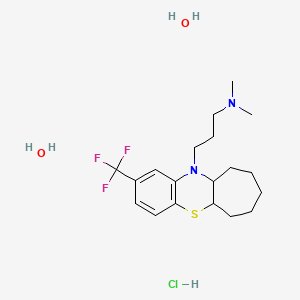
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
